molecular formula C20H24ClNO B3274119 4-Allyl-7,7-diphenyl-1,4-oxazepane hydrochloride CAS No. 60162-94-9

4-Allyl-7,7-diphenyl-1,4-oxazepane hydrochloride

Cat. No.: B3274119
CAS No.: 60162-94-9
M. Wt: 329.9 g/mol
InChI Key: KEWCIRWCHAPOSV-UHFFFAOYSA-N
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Description

4-Allyl-7,7-diphenyl-1,4-oxazepane hydrochloride is a chemical compound with the molecular formula C20H24ClNO It is a derivative of oxazepane, characterized by the presence of an allyl group and two phenyl groups attached to the oxazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Allyl-7,7-diphenyl-1,4-oxazepane hydrochloride typically involves the reaction of 7,7-diphenyl-1,4-oxazepane with allyl bromide in the presence of a base such as sodium bicarbonate. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve bulk synthesis techniques. These methods often include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Allyl-7,7-diphenyl-1,4-oxazepane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The compound can be reduced to form a saturated derivative.

    Substitution: The allyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Allyl-7,7-diphenyl-1,4-oxazepane hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Allyl-7,7-diphenyl-1,4-oxazepane hydrochloride involves its interaction with specific molecular targets. The allyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    7,7-Diphenyl-1,4-oxazepane: Lacks the allyl group, making it less reactive in certain chemical reactions.

    4-Allyl-1,4-oxazepane: Lacks the phenyl groups, which may affect its stability and reactivity.

Uniqueness

4-Allyl-7,7-diphenyl-1,4-oxazepane hydrochloride is unique due to the presence of both allyl and phenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

7,7-diphenyl-4-prop-2-enyl-1,4-oxazepane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO.ClH/c1-2-14-21-15-13-20(22-17-16-21,18-9-5-3-6-10-18)19-11-7-4-8-12-19;/h2-12H,1,13-17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWCIRWCHAPOSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC(OCC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To the stirred solution of 5.06 g of 7,7-diphenyl-hexahydro-1,4-oxazepine in 50 ml of methylene chloride, 2.6 g of allyl bromide are added, followed by 40 ml of 10% aqueous sodium bicarbonate and the mixture is stirred for 24 hours at room temperature. The organic layer is separated, washed with water, dried, filtered and evaporated. The residue is taken up in acetone, the solution acidified with hydrogen chloride in acetone and diluted with diethyl ether, to yield the 4-allyl-7,7-diphenyl-hexahydro-1, 4-oxazepine hydrochloride melting at 246° to 247°.
Quantity
5.06 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Allyl-7,7-diphenyl-1,4-oxazepane hydrochloride
Reactant of Route 2
4-Allyl-7,7-diphenyl-1,4-oxazepane hydrochloride
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4-Allyl-7,7-diphenyl-1,4-oxazepane hydrochloride
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Reactant of Route 6
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